molecular formula C13H18O5 B8784369 Methyl 3-(3,4,5-trimethoxyphenyl)propanoate CAS No. 53560-25-1

Methyl 3-(3,4,5-trimethoxyphenyl)propanoate

Cat. No. B8784369
CAS RN: 53560-25-1
M. Wt: 254.28 g/mol
InChI Key: KCQHYTFTCZDNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3,4,5-trimethoxyphenyl)propanoate is a natural product found in Piper tuberculatum and Piper swartzianum with data available.

properties

CAS RN

53560-25-1

Product Name

Methyl 3-(3,4,5-trimethoxyphenyl)propanoate

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 3-(3,4,5-trimethoxyphenyl)propanoate

InChI

InChI=1S/C13H18O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h7-8H,5-6H2,1-4H3

InChI Key

KCQHYTFTCZDNMC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CCC(=O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolved in 50 ml of ethyl acetate were 10.2 g of (E)-methyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate, followed by the addition of 300 mg of 10% palladium carbon. The resulting solution was stirred at room temperature for 19 hours under a hydrogen atmosphere of 1 atm. Insoluble matter was removed by filtration. The filtrate was distilled off under reduced pressure, whereby 11.03 g of the title compound were obtained as colorless oil (quantitative yield).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
300 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(3,4,5-trimethoxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3,4,5-trimethoxyphenyl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(3,4,5-trimethoxyphenyl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(3,4,5-trimethoxyphenyl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(3,4,5-trimethoxyphenyl)propanoate
Reactant of Route 6
Methyl 3-(3,4,5-trimethoxyphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.